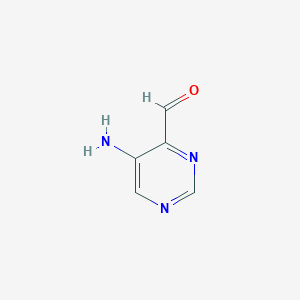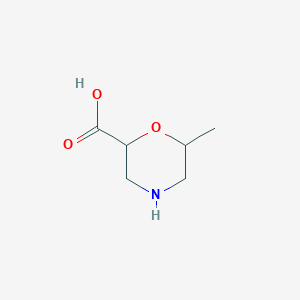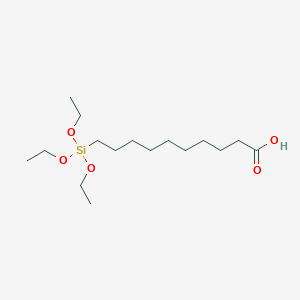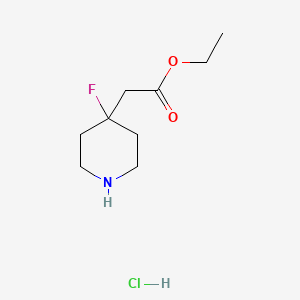
5-Chloro-2H-indazole-2-propanoic acid, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2H-indazole-2-propanoic acid (5-Cl-IPA) is a chemical compound that has been studied for its potential applications in scientific research. It is an organic chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 167.58 g/mol. It is a white solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 5-Cl-IPA is a common reagent used in the synthesis of other compounds, and has been used in research related to the fields of biochemistry, pharmacology, and chemistry.
Applications De Recherche Scientifique
5-Chloro-2H-indazole-2-propanoic acid, 99% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, including polymers, polysaccharides, and organic compounds. It has also been used in the study of the biochemical and physiological effects of various drugs and compounds. Additionally, 5-Chloro-2H-indazole-2-propanoic acid, 99% has been used in the study of the mechanism of action of various drugs and compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-2H-indazole-2-propanoic acid, 99% is not well understood. However, it is thought that the compound binds to certain proteins on the cell surface, which alters the function of the protein and can lead to changes in cellular processes. Additionally, the compound is thought to interact with certain enzymes in the cell, which can lead to changes in the metabolism of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2H-indazole-2-propanoic acid, 99% are not well understood. However, it is thought that the compound can affect the metabolism of cells, and can also affect the activity of certain enzymes. Additionally, it is thought that the compound can affect the expression of certain genes, and can also affect the production of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Chloro-2H-indazole-2-propanoic acid, 99% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research. However, the compound can be toxic to humans, and should be handled with care. Additionally, the compound can be difficult to purify, and can be difficult to store for long periods of time.
Orientations Futures
There are several potential future directions for research involving 5-Chloro-2H-indazole-2-propanoic acid, 99%. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action. Additionally, further research could be done to develop more efficient methods of synthesis, and to develop methods of purification and storage. Additionally, further research could be done to investigate the potential applications of 5-Chloro-2H-indazole-2-propanoic acid, 99% in various fields, such as pharmacology, biochemistry, and chemistry.
Méthodes De Synthèse
5-Chloro-2H-indazole-2-propanoic acid, 99% can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-hydroxyindazole with propanoic anhydride, which yields 5-Chloro-2H-indazole-2-propanoic acid, 99% and water. This reaction is typically carried out in aqueous solution at temperatures between 50-60°C. Other methods of synthesis include the reaction of 5-chloro-2-hydroxyindazole with propionic acid, or the reaction of 5-chloro-2-hydroxyindazole with ethyl propanoate.
Propriétés
IUPAC Name |
3-(5-chloroindazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-1-2-9-7(5-8)6-13(12-9)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNAFSHAEZYNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2H-indazole-2-propanoic acid, 99% | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)






![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)




